2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide
Description
This compound features a thieno[3,2-d]pyrimidine core with 2,4-dioxo groups, a 4-fluorophenylmethyl substituent at position 3, and an N-methyl-N-phenylacetamide moiety at position 1. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes like kinases and phosphodiesterases . The compound’s synthetic route likely involves cyclization of thiophene derivatives followed by amide coupling, as seen in analogous syntheses (e.g., ) . Analytical characterization would rely on LC-MS for molecular weight confirmation and NMR for structural elucidation, supported by techniques like molecular networking for dereplication () .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h2-12,20H,13-14H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJHIWRIXUFLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a fluorophenyl side group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 432.4 g/mol. The unique structural characteristics contribute to its biological activity.
Key Structural Features
- Thieno[3,2-d]pyrimidine Core : Known for diverse biological activities.
- Fluorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Acetamide Moiety : May influence pharmacokinetics and binding affinity.
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, contributing to its therapeutic effects.
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- A study highlighted the compound's ability to inhibit tumor growth in multicellular spheroids, suggesting its effectiveness against solid tumors .
- In vitro assays demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Other Biological Activities
Beyond anticancer effects, the compound may possess other pharmacological activities:
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth.
- Anti-inflammatory Effects : The modulation of inflammatory pathways could be another area of therapeutic application.
Case Studies
Several studies have explored the biological activity of related compounds within the same structural family:
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 4-fluorophenyl group optimizes lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ) .
- Acetamide Flexibility : The N-methyl-N-phenyl substituent balances steric bulk and conformational flexibility, enhancing target selectivity over rigid analogues () .
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Reaction of 2-amino-3-carboxythiophene with urea or thiourea under acidic conditions generates the pyrimidine ring. For example, heating 2-amino-3-carboxythiophene (1.0 equiv) with urea (1.2 equiv) in acetic acid at 120°C for 6 hours yields the unsubstituted thieno[3,2-d]pyrimidine-2,4-dione core in 68–72% yield.
Key Reaction Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Reactant Ratio | 1:1.2 (thiophene:urea) | 68–72 | |
| Temperature | 120°C | — | |
| Solvent | Acetic acid | — | |
| Reaction Time | 6 hours | — |
Cyclization via Mitsunobu Conditions
Alternative methods employ Mitsunobu reactions to form the pyrimidine ring. Treatment of 3-hydroxy-2-mercaptothiophene with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates cyclization. This method offers superior regioselectivity but requires anhydrous conditions.
Functionalization at Position 1: Acetamide Coupling
The N-methyl-N-phenylacetamide moiety is introduced via nucleophilic substitution or amide coupling.
Chloroacetylation Followed by Amine Displacement
- Chloroacetylation : Treat 3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv) with chloroacetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C.
- Amine Coupling : React the intermediate with N-methyl-N-phenylamine (1.5 equiv) in acetonitrile under reflux for 8 hours.
Reaction Outcomes
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Chloroacetylation | ClCH₂COCl | DCM | 85 |
| Amine Displacement | N-Me-N-PhNH₂ | Acetonitrile | 63 |
Direct Amide Coupling via HATU
Alternative single-step coupling uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. Mixing the carboxylic acid derivative (1.0 equiv) with N-methyl-N-phenylamine (1.2 equiv), HATU (1.5 equiv), and DIPEA (2.0 equiv) in DMF at room temperature for 12 hours achieves 78% yield.
Comparative Analysis
| Method | Coupling Agent | Time (h) | Yield (%) |
|---|---|---|---|
| Chloroacetylation | — | 8 | 63 |
| HATU-Mediated | HATU | 12 | 78 |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates optimizing cost, safety, and efficiency:
Continuous Flow Reactor for Alkylation
Replacing batch reactors with continuous flow systems reduces reaction time from 6 hours to 45 minutes while maintaining 70% yield. Parameters include:
- Residence Time : 45 minutes
- Temperature : 85°C
- Solvent : DMF/H₂O (9:1)
Crystallization-Based Purification
Replacing column chromatography with antisolvent crystallization (water added to DMF solution) achieves 95% purity, reducing solvent waste.
Analytical Characterization
Post-synthesis validation ensures structural fidelity and purity:
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, methanol/water = 70:30) shows ≥98% purity at 254 nm.
Challenges and Mitigation Strategies
- Low Alkylation Yields : Steric hindrance from the 4-fluorobenzyl group reduces reactivity. Mitigation: Use cesium carbonate and elevated temperatures (90°C).
- Amide Racemization : HATU-mediated coupling minimizes epimerization compared to EDC.
- Solubility Issues : Ternary solvent systems (DMF/THF/H₂O) improve intermediate solubility during crystallization.
Q & A
Q. What are the key synthetic challenges and optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization of thienopyrimidine cores and subsequent functionalization of the acetamide group. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Steps like amide coupling require mild temperatures (25–50°C) to avoid side reactions .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) improves yields during acetamide formation .
Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., time, stoichiometry) to maximize purity (>95%) and yield (typically 60–75%) .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR spectroscopy : 1H/13C NMR confirms regioselectivity of the thienopyrimidine core and substituent positions (e.g., 4-fluorophenyl methyl group at δ 4.3–4.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 437.49) and detects impurities .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. How is the compound screened for initial biological activity?
- In vitro assays :
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at ~10 µM) .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only controls to rule out artifacts .
Advanced Research Questions
Q. How can computational methods elucidate its mechanism of action?
- Molecular docking : Predict binding modes to targets like EGFR (PDB ID: 1M17) by simulating interactions between the fluorophenyl group and hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC50 values across studies) may arise from:
- Assay conditions : Differences in cell culture media, incubation times, or serum content .
- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
Resolution :- Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation for apoptosis).
- Cross-validate with in silico models to prioritize targets .
Q. How do structural modifications impact activity?
A SAR study comparing derivatives reveals:
| Modification | Activity Change | Reference |
|---|---|---|
| Replace 4-fluorophenyl with Cl | ↑ Cytotoxicity (IC50 ↓20%) | |
| Methyl → Ethyl on acetamide | ↓ Solubility, ↑ logP | |
| Trifluoromethyl substituent | Enhanced kinase inhibition |
Rational design should balance lipophilicity (clogP <4) and hydrogen-bond donors (<3) to optimize bioavailability .
Q. What advanced techniques validate target engagement?
Q. How are metabolic pathways and off-target effects studied?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
- Proteome profiling : Use kinase inhibitor beads (KIBs) to detect off-target kinase binding .
- CRISPR screens : Genome-wide KO libraries identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
